molecular formula C9H10Cl2 B1609649 1,3-Dichloro-5-isopropylbenzene CAS No. 65432-04-4

1,3-Dichloro-5-isopropylbenzene

Cat. No.: B1609649
CAS No.: 65432-04-4
M. Wt: 189.08 g/mol
InChI Key: FZALJWFYGLWQEO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-isopropylbenzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms and one isopropyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include phenolic derivatives.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

1,3-Dichloro-5-isopropylbenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.

    Biology: It is used in the study of biochemical pathways and interactions involving chlorinated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-isopropylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of chlorine atoms and the isopropyl group influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-isopropylbenzene is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted derivatives. These effects influence the compound’s reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1,3-dichloro-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALJWFYGLWQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431538
Record name 1,3-Dichloro-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65432-04-4
Record name 1,3-Dichloro-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
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Synthesis routes and methods II

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an aluminum halide catalyst activated with anhydrous hydrogen bromide at a temperature of from 25° to 35° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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